molecular formula C12H16O5S2 B587131 1-Thio-|A-D-glucose 1-Benzenesulfenothioate CAS No. 1189134-15-3

1-Thio-|A-D-glucose 1-Benzenesulfenothioate

Cat. No.: B587131
CAS No.: 1189134-15-3
M. Wt: 304.375
InChI Key: BRZSUUGAVYFRNR-PFOINOEHSA-N
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Description

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a thio-sugar derivative characterized by the substitution of the oxygen atom in the glycosidic bond of β-D-glucose with a sulfur atom, forming a thioglycosidic linkage. The benzenesulfenothioate group (-S-SO₂-C₆H₅) is attached at the anomeric carbon, introducing unique electronic and steric properties.

For instance, hepta-acetylated β-D-glucose derivatives with sulfate groups were studied as early as 1929, highlighting the historical significance of modified sugars in synthetic chemistry.

Properties

IUPAC Name

(3S,5S,6S)-2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSUUGAVYFRNR-PFOINOEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SS[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858474
Record name (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189134-15-3
Record name (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Thio-α-D-glucose 1-benzenesulfenothioate is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-Thio-α-D-glucose 1-benzenesulfenothioate is derived from α-D-glucose, where a thio group and a benzenesulfenothioate moiety are introduced. This modification may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of 1-thio-α-D-glucose 1-benzenesulfenothioate can be attributed to several mechanisms:

  • Inhibition of Glycolysis : Similar to other glucose analogs, this compound may inhibit glycolytic enzymes, impacting cellular metabolism. The inhibition of glycolysis can be particularly beneficial in cancer therapy, where cancer cells often rely on aerobic glycolysis for energy production.
  • Antioxidant Properties : The presence of the thio group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
  • Modulation of Cell Signaling : The compound may interact with specific receptors or enzymes involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
Glycolytic InhibitionReduced glucose uptake in cancer cells
Antioxidant ActivityScavenging of reactive oxygen species
CytotoxicityInduced apoptosis in various cancer lines

Case Study 1: Glycolytic Inhibition in Cancer Cells

A study evaluated the effects of 1-thio-α-D-glucose 1-benzenesulfenothioate on glioblastoma multiforme (GBM) cells. The compound demonstrated significant inhibition of glycolytic activity, resulting in reduced cell viability. The study reported an IC50 value that indicates the potency of the compound compared to traditional treatments like 2-deoxy-D-glucose.

Case Study 2: Antioxidant Effects

In a separate study focusing on oxidative stress, the compound was tested in vitro against human fibroblasts exposed to hydrogen peroxide. Results indicated that treatment with 1-thio-α-D-glucose 1-benzenesulfenothioate significantly reduced oxidative damage markers, suggesting its potential as a protective agent against oxidative stress-related diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-thio-α-D-glucose 1-benzenesulfenothioate is crucial for its therapeutic application. Initial studies suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituent Group CAS Number Key Features
1-Thio-β-D-glucose 1-Benzenesulfenothioate Benzenesulfenothioate (-S-SO₂-C₆H₅) N/A Aromatic sulfenyl group, potential for π-stacking interactions
Hepta-acetyl-β-D-glucoside-1-sulfate Sulfate (-OSO₃⁻) N/A Acetyl-protected hydroxyls, high crystallinity
b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate] Methylsulfonyl and sulfooxy 15592-36-6 Charged groups, potential solubility in polar solvents
Glucoraphanin Sulforaphanenyl group 21414-41-5 Naturally occurring, bioactive (e.g., antioxidant)

Key Differences :

  • Solubility: Compounds with charged groups (e.g., sulfooxy in CAS 15592-36-6) may exhibit higher aqueous solubility, whereas the aromatic benzenesulfenothioate group could favor organic solvents.

Physical and Chemical Properties

Limited data exist for 1-Thio-β-D-glucose 1-Benzenesulfenothioate, but inferences can be drawn from analogs:

Property 1-Thio-β-D-glucose 1-Benzenesulfenothioate (Inferred) Hepta-acetyl-β-D-glucoside-1-sulfate Glucoraphanin
Melting Point (°C) Not reported 194–195 (decomp.) 120–122 (decomp.)
Optical Rotation [α]D Not reported -9.44° (chloroform) +49° (water)
Stability Likely stable to hydrolysis (thioglycosidic bond) Hydrolytically labile (sulfate ester) Heat-sensitive

Notable Trends:

  • Thermal Stability : Thioglycosides generally resist enzymatic and acidic hydrolysis better than glycosides.
  • Optical Activity: The configuration of substituents (e.g., acetyl vs. sulfenothioate) significantly impacts optical rotation, as seen in the contrasting values of hepta-acetyl-β-D-glucoside-1-sulfate and Glucoraphanin.

Preparation Methods

Thioglycosidation Using Benzenesulfenyl Chloride

The primary method for synthesizing 1-thio-β-D-glucose 1-benzenesulfenothioate involves the reaction of β-D-glucose derivatives with benzenesulfenyl chloride under anhydrous conditions. The process begins with the protection of glucose hydroxyl groups using acetyl groups to prevent undesired side reactions. Peracetylated β-D-glucose is treated with benzenesulfenyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), at temperatures ranging from 0°C to 25°C.

The reaction mechanism proceeds via nucleophilic attack of the anomeric hydroxyl oxygen on the electrophilic sulfur atom of benzenesulfenyl chloride, forming a thiiranium ion intermediate. Subsequent ring-opening by the thiolate anion yields the thioglycoside product. Critical parameters include:

  • Solvent : Dichloromethane or chloroform for optimal solubility.

  • Catalyst loading : 0.1–0.3 equivalents of BF₃·OEt₂ to minimize side products.

  • Reaction time : 4–8 hours for complete conversion.

Post-reaction workup involves quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography. Typical yields range from 70% to 88%, depending on the purity of starting materials.

Alternative Pathway: Thiol-Disulfide Exchange

An alternative approach employs pre-formed 1-thio-β-D-glucose derivatives, such as 1-thio-β-D-glucose pentaacetate (CAS 13639-50-4), which undergoes thiol-disulfide exchange with benzenesulfenyl chloride. The pentaacetylated thioglucose is dissolved in dimethylformamide (DMF), and benzenesulfenyl chloride is added dropwise at −20°C. The acetyl groups are subsequently removed using hydrazine hydrate in methanol, yielding the deprotected thioglycoside.

Key advantages :

  • Enhanced stability of intermediates due to acetyl protection.

  • Reduced side reactions during the thiolation step.

Limitations :

  • Requires additional steps for acetylation and deacetylation.

  • Lower overall yield (55–65%) compared to direct thioglycosidation.

Reaction Optimization and Critical Parameters

Temperature Control

Maintaining low temperatures (−20°C to 0°C) during benzenesulfenyl chloride addition is crucial to prevent decomposition of the reactive sulfenylating agent. Elevated temperatures lead to dimerization of benzenesulfenyl chloride into dibenzenesulfenyl disulfide, reducing reaction efficiency.

Moisture Sensitivity

Anhydrous conditions are mandatory, as water hydrolyzes benzenesulfenyl chloride to benzenesulfinic acid, a non-reactive byproduct. Solvents must be dried over molecular sieves, and reactions conducted under nitrogen or argon atmospheres.

Catalytic Lewis Acids

Boron trifluoride etherate (BF₃·OEt₂) enhances the electrophilicity of the anomeric carbon, facilitating thioglycoside bond formation. However, excess catalyst promotes β-elimination, leading to glycal byproducts. Optimal loading is 0.2 equivalents relative to glucose.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Thio-β-D-glucose 1-benzensulfenothioate exhibits distinct NMR signals:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 5.18 (t, J = 9.4 Hz, H-3), 4.97 (t, J = 9.6 Hz, H-2), 4.54 (t, J = 9.8 Hz, H-1), 2.09–2.00 (s, 12H, COCH₃).

  • ¹³C NMR : δ 170.2 (C=O), 132.1–128.4 (Ar-C), 85.6 (C-1), 73.2–68.4 (C-2–C-5).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₆O₅S₂ with an exact mass of 304.375 g/mol. The base peak at m/z 305.082 corresponds to [M+H]⁺.

Applications in Biochemical Research

Protein Stabilization

1-Thio-β-D-glucose 1-benzensulfenothioate forms hydrophilic self-assembled monolayers (SAMs) on gold surfaces, stabilizing lipid bilayers and preventing protein denaturation. This property is exploited in surface plasmon resonance (SPR) studies to analyze membrane-protein interactions.

Drug Development

The compound serves as a precursor for auranofin analogs, which exhibit anti-rheumatic activity, and SGLT2 inhibitors like canagliflozin, used in type 2 diabetes management .

Q & A

Q. What are the key considerations for synthesizing 1-Thio-β-D-glucose 1-Benzenesulfenothioate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves thiolation of β-D-glucose using benzenesulfenyl chloride under anhydrous conditions. Critical steps include:
  • Protecting Group Strategy : Use acetyl or benzyl groups to prevent undesired side reactions during sulfenothioate formation .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product.
  • Characterization : Validate purity via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity threshold). For novel derivatives, elemental analysis is recommended .

Q. How should researchers assess the stability of 1-Thio-β-D-glucose 1-Benzenesulfenothioate under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy or HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (e.g., 40°C, 60°C) in sealed vials.
  • Light Sensitivity : Expose samples to UV light (254 nm) and analyze photodegradation products .
  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) and degradation kinetics (zero/first-order models).

Advanced Research Questions

Q. How can contradictory results in the biological activity of 1-Thio-β-D-glucose derivatives be systematically resolved?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound handling. Address this by:
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC50_{50} variability in enzyme inhibition assays).
  • Standardized Protocols : Adopt uniform assay parameters (e.g., buffer composition, incubation time) across labs .
  • Control for Degradation : Pre-test compound stability under assay conditions.
  • Statistical Modeling : Use multivariate regression to isolate confounding variables (e.g., solvent effects, temperature fluctuations) .

Q. What computational strategies are effective for elucidating the reaction mechanism of sulfenothioate formation in this compound?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
  • Transition State Analysis : Apply density functional theory (DFT) to model intermediates (e.g., B3LYP/6-31G* level) and identify energy barriers.
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate polar aprotic solvents (e.g., DMF, THF).
  • Kinetic Isotope Effects (KIEs) : Compare theoretical and experimental KIEs to validate mechanistic pathways .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots).

Q. How do structural modifications (e.g., substituents on the benzene ring) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Design a structure-activity relationship (SAR) study:
  • Synthetic Modifications : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) at para/meta positions.
  • Reactivity Assays : Measure thiol-disulfide exchange rates using Ellman’s reagent.
  • Biological Testing : Screen derivatives against target enzymes (e.g., glycosidases) and correlate activity with Hammett substituent constants (σ).
  • Data Integration : Use principal component analysis (PCA) to map chemical features to bioactivity .

Guidance for Addressing Contradictions

  • Longitudinal Studies : Track compound performance over extended periods to distinguish transient vs. persistent effects .
  • Cross-Validation : Replicate findings using orthogonal methods (e.g., NMR vs. X-ray crystallography for structure confirmation) .
  • Peer Review : Pre-publish methods and raw data in repositories (e.g., Zenodo) for community validation .

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